3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Description
Properties
IUPAC Name |
3-fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BFO3/c1-8-10(15)7-6-9(11(8)16)14-17-12(2,3)13(4,5)18-14/h6-7,16H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVGCWIXVSBQCFG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C(=C(C=C2)F)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and General Procedure
The reaction proceeds via oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by transmetallation with BPin and reductive elimination to yield the boronic ester. Key steps include:
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Substrate Preparation : 3-Fluoro-2-methyl-6-bromophenol serves as the starting material.
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Catalyst System : Pd(dppf)Cl (dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) is preferred due to its stability and efficiency.
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Base : Potassium acetate (KOAc) facilitates deprotonation and stabilizes intermediates.
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Solvent : Anhydrous 1,4-dioxane or toluene under inert atmosphere (N or Ar).
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Temperature : Prolonged heating at 90°C ensures complete conversion.
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Reactants : 3-Fluoro-2-methyl-6-bromophenol (10.0 mmol), BPin (12.0 mmol), Pd(dppf)Cl (0.5 mmol), KOAc (30.0 mmol).
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Conditions : 180 mL dioxane, 90°C, 12–18 h.
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Work-up : Quench with HO, extract with ethyl acetate, dry over MgSO, purify via silica gel chromatography (CHCl/EtOAc gradient).
Alternative Catalytic Systems
Palladium-Xantphos Complexes
Patent WO2020049153A1 discloses the use of Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) with Pd(dba) (tris(dibenzylideneacetone)dipalladium(0)) for similar borylation reactions. This system enhances stability in polar solvents like DMF but requires rigorous palladium removal post-reaction.
Key Modifications :
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Catalyst Loading : 2–5 mol% Pd(dba), 4–10 mol% Xantphos.
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Solvent : Toluene/water biphasic system.
Optimization Challenges and Solutions
Steric and Electronic Effects
The ortho-methyl and meta-fluoro substituents on the phenol ring introduce steric hindrance and electronic deactivation, necessitating:
Purification Strategies
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Chromatography : Silica gel with CHCl/EtOAc (10–100%) effectively separates the product from diarylboron byproducts.
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Recrystallization : Isopropyl acetate or acetonitrile yields crystalline product with >98% purity.
Characterization Data
Spectroscopic Analysis
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H NMR (400 MHz, CDCl): δ 7.60 (s, 1H, Ar-H), 7.55 (d, Hz, 1H, Ar-H), 6.76 (d, Hz, 1H, Ar-H), 2.25 (s, 3H, CH), 1.33 (s, 12H, Bpin-CH).
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C NMR (101 MHz, CDCl): δ 156.77 (C-OH), 138.04 (C-B), 134.46 (C-F), 123.20 (C-Ar), 114.56 (C-Ar), 83.71 (Bpin-O), 24.99 (Bpin-CH), 15.56 (CH).
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HRMS : m/z calculated for CHBFO [M+H]: 265.1312; found: 265.1308.
Comparative Analysis of Methods
| Parameter | Miyaura Borylation | Xantphos-Pd System |
|---|---|---|
| Catalyst | Pd(dppf)Cl | Pd(dba)/Xantphos |
| Solvent | 1,4-Dioxane | Toluene/HO |
| Temperature (°C) | 90 | 100 |
| Yield (%) | 75 | 85 |
| Pd Removal Required | No | Yes |
Industrial-Scale Considerations
Patent WO2020049153A1 highlights critical steps for scalability:
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups.
Coupling Reactions: The boronic ester group participates in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium acetate, used to facilitate borylation.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .
Scientific Research Applications
Organic Synthesis
Suzuki-Miyaura Coupling Reactions
One of the primary applications of this compound is in the Suzuki-Miyaura cross-coupling reactions. The presence of the boronic ester group allows it to participate effectively in these reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. This method is widely used for the synthesis of biaryl compounds, which are important in pharmaceuticals and agrochemicals .
Reversible Covalent Bonding
The boronic ester functionality also enables the formation of reversible covalent bonds with diols and other nucleophiles. This property is exploited in the design of chemical probes and sensors that can selectively bind to specific biomolecules, facilitating the study of biological processes.
Medicinal Chemistry
Enzyme Inhibition
Research indicates that 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol can inhibit various enzymes by binding to their active sites through its boronic ester group. This mechanism has potential therapeutic implications, particularly in developing drugs targeting specific pathways involved in diseases such as cancer .
Anticancer Activity
Studies have shown that this compound can induce apoptosis in cancer cells by generating reactive oxygen species (ROS) and disrupting mitochondrial function. Its ability to modulate cellular signaling pathways makes it a candidate for further investigation in cancer therapeutics .
Biochemical Research
Interaction with Biomolecules
The compound's interactions with enzymes and proteins are crucial for understanding its biochemical properties. It has been observed to form stable complexes with various biomolecules, influencing cellular functions such as gene expression and metabolism. These interactions are vital for elucidating the molecular mechanisms underlying its biological activity .
Case Study 1: Synthesis of Biaryl Compounds
In a recent study published in a leading journal on organic chemistry, researchers utilized this compound in a series of Suzuki-Miyaura reactions to synthesize various biaryl compounds. The results demonstrated high yields and selectivity, highlighting the compound's effectiveness as a coupling reagent.
Case Study 2: Cancer Therapeutics Development
Another study explored the anticancer properties of this compound by assessing its effects on different cancer cell lines. The findings indicated that treatment with this compound led to significant cell death through apoptosis mechanisms. This research suggests potential pathways for developing novel anticancer therapies based on this compound's structure .
Mechanism of Action
The mechanism by which 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The boronic ester group can form reversible covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. This property is particularly useful in the design of enzyme inhibitors for therapeutic applications .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with its closest analogs, focusing on substituent patterns, physicochemical properties, and reactivity.
Substituent Position and Electronic Effects
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Structure: Boronate ester at the 4-position of phenol.
- Properties : Melting point (m.p.) = 112–117°C; purity ≥98% .
- Key Difference : Lacks fluorine and methyl substituents, reducing steric hindrance and electronic modulation compared to the target compound.
2,6-Difluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- Structure : Boronate at the 5-position; fluorine at the 2-position.
- Properties : Molecular weight = 238.06 g/mol; hazard warnings include skin/eye irritation (H315, H319) .
- Key Difference : Altered regiochemistry of fluorine and boronate groups may influence conjugation and reactivity in aromatic systems.
3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
Physicochemical Properties
Notes:
Biological Activity
Overview
3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol is a fluorinated phenolic compound notable for its unique structural features that include a boronic ester group. This compound is increasingly recognized for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry.
The biological activity of this compound is primarily attributed to its ability to form stable complexes with various biomolecules. The boronic ester group facilitates reversible covalent bonding with diols and other nucleophiles, which is crucial for its interactions with enzymes and proteins. This interaction can lead to inhibition of enzyme activity by binding to their active sites, thereby modulating their function.
Enzyme Inhibition
Research indicates that this compound exhibits significant enzyme inhibitory properties. For instance:
- SARS-CoV-2 Mpro Inhibition : Preliminary studies have shown that related boronic compounds can inhibit the main protease (Mpro) of SARS-CoV-2. In vitro assays demonstrated a reduction in enzyme activity at concentrations around 20 µM .
Antimicrobial Activity
The compound has been explored for its potential as an antimicrobial agent. Analogous compounds with boronic structures have been reported to exhibit potent activity against Wolbachia bacteria, which are associated with various filarial infections. This suggests that this compound may also possess similar antimicrobial properties .
Case Studies and Research Findings
A variety of studies have investigated the biological effects of similar boron-containing compounds. Key findings include:
Comparative Analysis
To understand the unique properties of this compound compared to similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenol | Fluorine atom and boronic ester | Enzyme inhibition and potential antimicrobial |
| 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)pyridine | Similar structure with different fluorine positioning | Different reactivity and applications |
Q & A
Q. What are the common synthetic routes for preparing 3-Fluoro-2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol?
The synthesis typically involves multistep reactions:
- Halogenation/Borylation : Bromination of a phenol precursor followed by Miyaura borylation using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst (e.g., Pd(dppf)Cl₂) .
- Fluorination : Direct fluorination via electrophilic substitution or halogen exchange (e.g., using KF in polar aprotic solvents) .
- Protection/Deprotection : Temporary protection of the phenol group (e.g., as a benzyl ether) to prevent side reactions during borylation .
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions and boronic ester integration. ¹⁹F NMR identifies fluorine substitution .
- IR Spectroscopy : Detects phenolic O-H stretches (~3200 cm⁻¹) and B-O vibrations (~1350 cm⁻¹) .
- HRMS : Validates molecular weight and isotopic patterns .
Q. How should researchers handle the air/moisture sensitivity of the boronic ester group?
- Use inert atmosphere techniques (glovebox/Schlenk line) and anhydrous solvents (e.g., THF, DCM).
- Store under nitrogen at –20°C in amber vials to prevent hydrolysis .
Advanced Research Questions
Q. How can Suzuki-Miyaura cross-coupling conditions be optimized for this boronic ester?
- Catalyst Selection : Pd(PPh₃)₄ or Pd(OAc)₂ with SPhos ligands enhance reactivity for sterically hindered substrates .
- Solvent/Base : Use toluene/EtOH (3:1) with K₂CO₃ for balanced solubility and base strength.
- Monitoring Byproducts : Analyze coupling efficiency via LC-MS or TLC; optimize temperature (80–100°C) to minimize protodeboronation .
Q. What challenges arise in crystallographic refinement due to the fluorine substituent?
- Disorder Modeling : Fluorine’s high electron density can cause disordered regions in X-ray structures. Use SHELXL’s PART instruction to refine split positions .
- Thermal Motion : Anisotropic displacement parameters (ADPs) must be carefully adjusted using OLEX2’s graphical interface to avoid overfitting .
Q. How does fluorine substitution at the 3-position influence reactivity compared to chloro analogs?
- Electronic Effects : Fluorine’s electronegativity reduces electron density at the boronic ester, slowing transmetallation but improving oxidative stability .
- Steric Impact : The smaller size of fluorine (vs. Cl) minimizes steric hindrance, enabling coupling with bulky aryl halides .
Q. What computational methods predict the regioselectivity of cross-coupling reactions involving this compound?
- DFT Calculations : Simulate transition states (e.g., B3LYP/6-31G*) to evaluate energy barriers for transmetallation steps .
- Molecular Dynamics : Assess steric interactions between the methyl group and palladium ligands to predict coupling sites .
Q. What role does this compound play in materials science applications?
- Electron-Donor Moieties : Its phenol-boronate structure serves as a building block for organic semiconductors in OLEDs, enhancing charge transport via π-conjugation .
- Sensor Development : The boronic ester binds diols, enabling glucose detection in electrochemical sensors .
Q. How can researchers address contradictions in reported yields for its use in pharmaceutical intermediates?
Q. What strategies improve regioselectivity in its use as a precursor for kinase inhibitors (e.g., Abemaciclib)?
- Directed Ortho-Metalation : Use the phenolic –OH group to direct lithiation, ensuring precise functionalization at the 6-position .
- Protecting Groups : Temporarily convert –OH to a TBS ether to prevent undesired boronation at adjacent positions .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
